2-{[5-(1H-indol-3-yl)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-methoxyphenyl)acetamide
Description
This compound is a 1,2,4-triazole derivative featuring a sulfanyl bridge connecting the triazole core to an acetamide group. The triazole ring is substituted at position 4 with a 4-methoxyphenyl group and at position 5 with a 1H-indol-3-yl moiety. The acetamide nitrogen is further linked to another 4-methoxyphenyl group. Such structural motifs are associated with diverse biological activities, including cytotoxicity (e.g., indole-containing analogs in ) and enzyme inhibition (e.g., leukotriene biosynthesis inhibitors in ) . The methoxy groups enhance solubility and may modulate receptor binding, while the indole moiety could contribute to interactions with hydrophobic enzyme pockets .
Properties
IUPAC Name |
2-[[5-(1H-indol-3-yl)-4-(4-methoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(4-methoxyphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H23N5O3S/c1-33-19-11-7-17(8-12-19)28-24(32)16-35-26-30-29-25(22-15-27-23-6-4-3-5-21(22)23)31(26)18-9-13-20(34-2)14-10-18/h3-15,27H,16H2,1-2H3,(H,28,32) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATSWMPMIWIWOSP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)CSC2=NN=C(N2C3=CC=C(C=C3)OC)C4=CNC5=CC=CC=C54 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H23N5O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
485.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2-{[5-(1H-indol-3-yl)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-methoxyphenyl)acetamide typically involves multi-step organic reactions. The process begins with the preparation of the indole and triazole intermediates, followed by their coupling through a thioether linkage. The final step involves the acylation of the intermediate with 4-methoxyphenyl acetic acid under specific reaction conditions. Industrial production methods may involve optimization of these steps to enhance yield and purity.
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: It can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the indole and triazole moieties.
Common Reagents and Conditions: Typical reagents include acids, bases, and solvents like dichloromethane or ethanol. Reaction conditions often involve controlled temperatures and pH levels.
Major Products: The major products depend on the specific reaction but can include various oxidized, reduced, or substituted derivatives of the original compound.
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the potential of this compound as an anticancer agent . The combination of indole and triazole structures is known for their biological activities, particularly in inhibiting cancer cell proliferation.
- Mechanism of Action : The compound may exert its anticancer effects by interacting with specific molecular targets involved in cell cycle regulation and apoptosis. For instance, it has been shown to inhibit key proteins associated with tumor growth and metastasis .
-
Case Studies :
- In vitro studies demonstrated that derivatives of this compound exhibited significant cytotoxicity against various cancer cell lines, including breast (MCF-7) and colon (HCT-116) cancer cells. Percent growth inhibition rates were recorded as high as 86% in specific assays .
- Further investigations into structure-activity relationships (SAR) suggest that modifications to the methoxy and triazole moieties enhance anticancer efficacy .
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activity , showing promise against a range of pathogens.
- Mechanism of Action : The presence of the triazole ring is particularly notable as it is known to interfere with fungal cell wall synthesis and bacterial protein synthesis. This dual action makes it a candidate for treating both bacterial and fungal infections.
-
Case Studies :
- In studies involving various bacterial strains, the compound demonstrated inhibition zones comparable to standard antibiotics, indicating its potential as a broad-spectrum antimicrobial agent .
- Specific derivatives have been tested against resistant strains of bacteria, showcasing enhanced activity compared to traditional treatments .
Anti-inflammatory Effects
Another significant application of this compound is its anti-inflammatory potential .
- Mechanism of Action : The compound's ability to inhibit pro-inflammatory cytokines suggests that it could be beneficial in treating inflammatory diseases. Molecular docking studies indicate strong binding affinities to enzymes involved in inflammatory pathways, such as cyclooxygenase and lipoxygenase .
-
Case Studies :
- Experimental models of inflammation showed that administration of the compound resulted in reduced swelling and pain responses in vivo. These findings align with its predicted interactions at the molecular level .
- The compound has been suggested for further development as a therapeutic agent for chronic inflammatory conditions like arthritis and asthma.
Summary Table of Applications
| Application | Mechanism of Action | Notable Findings |
|---|---|---|
| Anticancer | Inhibits tumor growth via protein interaction | High growth inhibition rates in cancer cell lines |
| Antimicrobial | Disrupts cell wall synthesis | Effective against resistant bacterial strains |
| Anti-inflammatory | Inhibits pro-inflammatory cytokines | Reduced inflammation in experimental models |
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The indole and triazole moieties are known to interact with biological systems, potentially inhibiting or activating specific pathways. The exact molecular targets and pathways can vary depending on the specific application and biological context.
Comparison with Similar Compounds
Structural Comparison with Similar Compounds
The compound belongs to a broader class of 1,2,4-triazole-3-sulfanyl acetamides. Key structural analogs and their differences are summarized below:
Key Observations :
- Dual methoxy groups (triazole and acetamide) may improve solubility compared to halogenated analogs (e.g., ) .
- The sulfamoyl group in increases polarity, likely affecting membrane permeability .
Implications for Target Compound :
Biological Activity
The compound 2-{[5-(1H-indol-3-yl)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-methoxyphenyl)acetamide is a complex organic molecule that incorporates an indole core, a triazole ring, and a sulfur-containing moiety. This structural diversity suggests a potential for various biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This article reviews the biological activity of this compound based on existing literature and research findings.
Chemical Structure and Properties
| Property | Value |
|---|---|
| Molecular Formula | C25H27N5O2S |
| Molecular Weight | 461.6 g/mol |
| IUPAC Name | This compound |
| InChI Key | LJRQBJSILUCHQY-UHFFFAOYSA-N |
The biological activity of the compound is largely attributed to its ability to interact with specific molecular targets within cells. The indole and triazole moieties are known to modulate enzyme activities and receptor interactions, which can influence various cellular signaling pathways. This modulation can lead to effects such as:
- Cellular proliferation inhibition
- Induction of apoptosis
- Anti-inflammatory responses
Antimicrobial Activity
Research indicates that compounds containing the triazole structure exhibit significant antimicrobial properties. For instance, studies have shown that derivatives of 1,2,4-triazoles possess potent antibacterial activity against both Gram-positive and Gram-negative bacteria. The compound has been evaluated for its effectiveness against several pathogens:
Antibacterial Efficacy
| Pathogen | MIC (µg/mL) | Reference |
|---|---|---|
| Staphylococcus aureus | 0.125 - 8 | |
| Escherichia coli | 0.125 - 16 | |
| Pseudomonas aeruginosa | 0.125 - 32 |
These findings suggest that the compound may be effective in treating infections caused by resistant strains of bacteria.
Anticancer Properties
The potential anticancer activity of the compound has also been explored. Triazole derivatives have been found to inhibit cancer cell proliferation through various mechanisms:
- Inhibition of DNA synthesis
- Induction of cell cycle arrest
- Promotion of apoptotic pathways
In vitro studies have demonstrated that similar compounds exhibit cytotoxic effects on various cancer cell lines, including breast cancer and leukemia cells. The specific mechanisms often involve the disruption of microtubule dynamics and interference with signaling pathways related to cell survival.
Anti-inflammatory Effects
The compound's structure suggests potential anti-inflammatory properties as well. Triazoles are known to inhibit pro-inflammatory cytokines and modulate immune responses. Research has indicated that related compounds can reduce inflammation in models of arthritis and other inflammatory diseases.
Case Studies
Several studies highlight the efficacy of similar triazole-containing compounds:
- Study on Antibacterial Activity : A series of triazole derivatives were synthesized and tested against MRSA strains, showing MIC values significantly lower than standard antibiotics like vancomycin .
- Anticancer Screening : In a study evaluating various indole-triazole hybrids, certain compounds demonstrated IC50 values in the low micromolar range against human leukemia cells .
- Anti-inflammatory Evaluation : A recent review summarized the anti-inflammatory effects observed in animal models treated with triazole derivatives, noting significant reductions in edema and inflammatory markers .
Q & A
Q. What methodologies assess off-target effects and toxicity?
- Methodological Answer :
- High-Throughput Screening : Eurofins Panlabs® panel of 50+ targets to identify off-target interactions .
- Transcriptomics : RNA-seq on treated cells to detect apoptosis/autophagy pathway activation .
- hERG Assay : Patch-clamp electrophysiology to evaluate cardiac toxicity risk (IC50 >10 μM acceptable ).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
